molecular formula C12H6Cl2FNO2 B487140 Phenyl 2,6-dichloro-5-fluoronicotinate CAS No. 680217-90-7

Phenyl 2,6-dichloro-5-fluoronicotinate

Cat. No.: B487140
CAS No.: 680217-90-7
M. Wt: 286.08g/mol
InChI Key: JLXLKHXCSJIIGF-UHFFFAOYSA-N
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Description

Phenyl 2,6-dichloro-5-fluoronicotinate is a chemical compound with the molecular formula C12H6Cl2FNO2 and a molecular weight of 286.08 g/mol It is a derivative of nicotinic acid, characterized by the presence of phenyl, dichloro, and fluorine substituents on the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2,6-dichloro-5-fluoronicotinate can be synthesized through the esterification of 2,6-dichloro-5-fluoronicotinic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of phenol to form the ester bond .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,6-dichloro-5-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of this compound.

    Oxidation: Oxidized products depending on the specific reaction conditions.

    Reduction: Reduced derivatives of the compound.

    Hydrolysis: 2,6-dichloro-5-fluoronicotinic acid and phenol.

Scientific Research Applications

Phenyl 2,6-dichloro-5-fluoronicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.

    Medicine: Explored as a potential lead compound in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl 2,6-dichloro-5-fluoronicotinate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

Phenyl 2,6-dichloro-5-fluoronicotinate can be compared with other similar compounds, such as:

    2,6-Dichloro-5-fluoronicotinic acid: Shares the same nicotinate core but lacks the phenyl ester group. This difference affects its reactivity and applications.

    Phenyl 2,6-dichloronicotinate: Lacks the fluorine substituent, which may influence its chemical properties and biological activity.

    Phenyl 5-fluoronicotinate:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

phenyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2FNO2/c13-10-8(6-9(15)11(14)16-10)12(17)18-7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXLKHXCSJIIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227939
Record name Phenyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680217-90-7
Record name Phenyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680217-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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